3-Bromo-5-fluorobenzenesulfonyl fluoride

Description

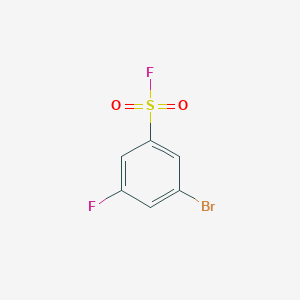

3-Bromo-5-fluorobenzenesulfonyl fluoride (C₆H₃BrF₂O₂S) is a halogenated aromatic sulfonic acid derivative. Its structure features a benzene ring substituted with bromine (Br) at position 3, fluorine (F) at position 5, and a sulfonyl fluoride (-SO₂F) group.

Properties

IUPAC Name |

3-bromo-5-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBGATLAUBTWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine/Fluorine Exchange Reactions Using Alkali Metal Fluorides

The halogen exchange method leverages the nucleophilic displacement of chlorine atoms by fluoride ions on chlorobenzenesulfonyl precursors. This two-step process involves:

- Sulfonyl Chloride to Sulfonyl Fluoride Conversion : Reaction of 3-bromo-5-chlorobenzenesulfonyl chloride with potassium fluoride (KF) in sulfolane at elevated temperatures (160–200°C) facilitates Cl/F exchange. The reaction proceeds via an SN2 mechanism, where KF acts as both a base and fluoride source.

- Purification and Isolation : Distillation under reduced pressure removes byproducts such as KCl, yielding 3-bromo-5-fluorobenzenesulfonyl fluoride.

Table 1: Representative Reaction Conditions for Cl/F Exchange

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-5-chlorobenzenesulfonyl chloride | Sulfolane | 160 | 11 | 45 | |

| 2,4,5-Trichlorobenzenesulfonyl chloride | Sulfolane | 160 | 11 | 34 |

Key variables influencing yield include:

- Solvent Polarity : Sulfolane enhances fluoride ion solubility and stabilizes transition states.

- Temperature Gradients : Stepwise heating (e.g., 100°C → 160°C) minimizes side reactions like desulfonation.

- Anhydrous Conditions : Moisture degrades KF and promotes hydrolysis of sulfonyl fluorides to sulfonic acids.

Direct Sulfonation and Fluorination of Bromofluorobenzenes

This one-pot method combines sulfonation of 1-bromo-3-fluorobenzene with subsequent fluorination:

- Sulfonation : Treatment with chlorosulfonic acid (ClSO3H) at 0–5°C introduces the sulfonyl chloride group.

- Fluorination : Reaction with hydrogen fluoride (HF) or KHF2 converts the sulfonyl chloride to sulfonyl fluoride.

Table 2: Direct Sulfonation-Fluorination Parameters

| Substrate | Sulfonating Agent | Fluorinating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromo-3-fluorobenzene | ClSO3H | KHF2 | 62 |

Challenges include controlling exothermic sulfonation and managing HF toxicity. Recent advances employ microreactors to enhance heat transfer and safety.

Radical-Based Sulfur Dioxide Insertion

Aryldiazonium salts react with sulfur dioxide (SO2) and fluoride sources under radical initiation to form sulfonyl fluorides. The mechanism involves:

- Radical Generation : Reduction of diazonium salts by Cu(I) or photochemical activation produces aryl radicals.

- SO2 Trapping : Aryl radicals combine with SO2 to form arylsulfonyl radicals.

- Fluorination : KHF2 provides fluoride ions for radical termination, yielding this compound.

Table 3: Radical-Mediated Synthesis Conditions

| Diazonium Salt | SO2 Source | Fluoride Source | Initiator | Yield (%) | |

|---|---|---|---|---|---|

| 3-Bromo-5-fluorobenzenediazonium | DABSO | KHF2 | Cu(I) | 58 |

This method avoids harsh conditions but requires stringent control over radical propagation and termination.

Sandmeyer-Type Reaction with Diazonium Salts

Modified Sandmeyer reactions enable the synthesis of sulfonyl fluorides from aryl amines:

- Diazotization : 3-Bromo-5-fluoroaniline reacts with NaNO2/HCl to form the diazonium salt.

- Sulfonation-Fluorination : The diazonium salt is treated with SO2 and KHF2 in the presence of Cu(I), analogous to radical-based methods.

Table 4: Sandmeyer Reaction Optimization

| Amine Precursor | SO2 Equivalents | KHF2 Equivalents | Yield (%) | |

|---|---|---|---|---|

| 3-Bromo-5-fluoroaniline | 2.0 | 3.0 | 51 |

Post-Synthetic Modifications of Pre-Functionalized Benzenesulfonyl Fluorides

Functional group interconversion (FGI) strategies modify existing sulfonyl fluorides:

- Bromination : Electrophilic bromination of 5-fluorobenzenesulfonyl fluoride using Br2/FeBr3 introduces the bromo group at the 3-position.

- Regioselectivity Control : Directed ortho-metalation (DoM) with lithium amides ensures precise bromine placement.

Table 5: Bromination Conditions and Outcomes

| Substrate | Brominating Agent | Catalyst | Yield (%) |

|---|---|---|---|

| 5-Fluorobenzenesulfonyl fluoride | Br2 | FeBr3 | 67 |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. It is known for its stability and reactivity balance, making it a valuable electrophile in selective covalent interactions with context-specific amino acids or proteins .

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . These reactions typically occur under mild conditions, facilitating the formation of sulfonyl fluoride derivatives.

Major Products Formed

The major products formed from reactions involving this compound are sulfonyl fluoride derivatives, which have significant biological and chemical applications .

Scientific Research Applications

3-Bromo-5-fluorobenzenesulfonyl fluoride has numerous applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of complex molecules.

Biology: The compound is utilized in studying biological processes and developing new drugs.

Industry: The compound is used in the production of functional materials and as a diagnostic tool in positron emission tomography (PET) imaging.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzenesulfonyl fluoride involves its role as an electrophilic warhead. It reacts with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of target enzymes, making it useful in the development of enzyme inhibitors .

Comparison with Similar Compounds

Substituent and Functional Group Variations

The table below compares key attributes of 3-bromo-5-fluorobenzenesulfonyl fluoride and related compounds:

Structural and Reactivity Insights

Sulfonyl Halides (Fluoride vs. Chloride):

The sulfonyl fluoride group (-SO₂F) in the target compound exhibits lower reactivity compared to sulfonyl chloride (-SO₂Cl) derivatives like CID 51000077. Sulfonyl chlorides are more electrophilic, making them preferred for nucleophilic substitutions (e.g., forming sulfonamides), while sulfonyl fluorides are increasingly used in "click chemistry" due to their stability .Electron-Withdrawing Effects:

The trifluoromethyl (-CF₃) group in 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride significantly increases electron withdrawal, enhancing the sulfonyl group’s electrophilicity. This contrasts with the fluorine substituent in the target compound, which has a milder electron-withdrawing effect.Positional Isomerism:

Compounds like 3-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride demonstrate how substituent positioning (e.g., fluorine at C2 vs. C5) alters steric hindrance and electronic distribution, impacting reaction pathways.Functional Group Diversity: The benzotrifluoride derivative lacks a sulfonyl group entirely, rendering it more lipophilic and suitable for applications in hydrophobic materials. Conversely, the methanesulfonyl chloride in introduces an aliphatic chain, reducing aromatic conjugation effects.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-5-fluorobenzenesulfonyl fluoride, and how do reaction conditions influence yield?

The synthesis typically involves electrophilic aromatic substitution or halogenation of pre-functionalized benzene derivatives. For example, bromine and fluorine substituents can be introduced sequentially using directed ortho-metalation or via diazonium salt intermediates. Sulfonyl fluoride groups are often installed via oxidation of thiol precursors or direct sulfonation . Reaction temperature, choice of catalysts (e.g., Lewis acids), and solvent polarity critically affect regioselectivity and yield. For instance, anhydrous conditions are required to avoid hydrolysis of the sulfonyl fluoride group .

Q. How does this compound react with nucleophiles, and what products are typically formed?

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or sulfonothioates, respectively. The bromine substituent can undergo cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further functionalization. The fluorine atom may participate in hydrogen-bonding interactions but is generally inert under mild conditions, making it a stable directing group .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key methods include:

- NMR Spectroscopy : NMR distinguishes fluorine environments, while and NMR resolve aromatic substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, and isotopic patterns (e.g., /) validate bromine presence.

- X-ray Crystallography : Resolves steric effects of substituents and confirms regiochemistry .

Q. What are the primary research applications of this compound in academic settings?

It serves as:

- A building block for synthesizing sulfonamide-based inhibitors (e.g., protease inhibitors).

- A probe in chemical biology to study protein-ligand interactions via covalent bonding with cysteine residues.

- A precursor for advanced materials (e.g., sulfonated polymers) with tailored solubility or conductivity .

Q. What safety precautions are essential when handling this compound?

The sulfonyl fluoride group is moisture-sensitive and may release HF upon hydrolysis. Use anhydrous solvents, inert atmospheres (e.g., N), and personal protective equipment (gloves, goggles). Store at -20°C in sealed, desiccated containers. Monitor for decomposition products using IR spectroscopy (S=O stretching at ~1350–1200 cm) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfonyl fluoride group in nucleophilic substitutions?

Kinetic experiments (e.g., monitoring reaction progress via NMR) and computational modeling (DFT) can identify transition states and rate-determining steps. Isotopic labeling (e.g., in sulfonyl fluoride) may track bond cleavage pathways. Compare activation parameters with analogs (e.g., sulfonyl chlorides) to assess leaving-group ability .

Q. What strategies mitigate steric and electronic conflicts when using this compound in multi-step syntheses?

- Steric hindrance : Introduce bulky directing groups (e.g., trifluoromethyl) to block undesired substitution sites .

- Electronic effects : Use electron-withdrawing substituents (e.g., -CN) to activate specific positions for cross-coupling .

- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during sulfonylation .

Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?

Fluorine’s electronegativity enhances thermal stability but may increase susceptibility to electrophilic attack in acidic environments. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What role does this compound play in designing covalent enzyme inhibitors?

The sulfonyl fluoride group reacts selectively with active-site nucleophiles (e.g., serine in proteases). Use kinetic assays (e.g., IC determination) and X-ray crystallography to map binding modes. Compare inhibition potency against sulfonate esters to optimize covalent bonding efficiency .

Q. How can contradictory data on regioselectivity in substitution reactions be resolved?

Perform systematic studies varying substituent positions (e.g., 3-bromo vs. 5-bromo isomers) and reaction conditions. Use Hammett plots to correlate electronic parameters (σ) with reaction rates. Cross-validate results with computational models (e.g., Fukui indices for electrophilic attack) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.